1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene
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Overview
Description
1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene is an organic compound that features a benzene ring substituted with a 1,3-dioxolane moiety and a methyl group
Scientific Research Applications
1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene finds applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene can be synthesized through the acetalization of benzaldehyde derivatives with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzene derivatives.
Mechanism of Action
The mechanism of action of 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene involves its ability to form stable cyclic structures, which can protect reactive functional groups during chemical reactions. The 1,3-dioxolane moiety acts as a protecting group for carbonyl compounds, preventing unwanted side reactions and allowing for selective transformations. The compound’s molecular targets include carbonyl groups in aldehydes and ketones, facilitating their protection and subsequent deprotection under mild conditions .
Comparison with Similar Compounds
1,3-Dioxolan-2-ylmethyltriphenylphosphonium bromide: Used in Wittig olefination reactions.
2-(1,3-Dioxolan-2-yl)ethyltriphenylphosphonium bromide: Similar protecting group properties.
(1,3-Dioxolan-2-yl)methyltriphenylphosphonium bromide: Employed in the synthesis of fluorescent probes and antitumor agents
Uniqueness: 1-(1,3-Dioxolan-2-ylmethyl)-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and stability compared to other dioxolane derivatives. Its ability to form stable cyclic structures makes it particularly valuable in organic synthesis and industrial applications.
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-9-4-2-3-5-10(9)8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADVZMKBTKAEEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90527372 |
Source
|
Record name | 2-[(2-Methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90527372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89012-55-5 |
Source
|
Record name | 2-[(2-Methylphenyl)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90527372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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